molecular formula C18H24O4 B049676 1,3-Adamantanediol dimethacrylate CAS No. 122066-43-7

1,3-Adamantanediol dimethacrylate

Cat. No.: B049676
CAS No.: 122066-43-7
M. Wt: 304.4 g/mol
InChI Key: LWZDPKCUTBVCGX-UHFFFAOYSA-N
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Description

1,3-Adamantanediol dimethacrylate is a chemical compound with the molecular formula C18H24O4. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is commonly used in the synthesis of specialty polymers and dental materials due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Adamantanediol dimethacrylate can be synthesized from 1,3-adamantanediol and methacrylic acid. The reaction typically involves esterification, where the hydroxyl groups of 1,3-adamantanediol react with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. One common method includes the use of 1-adamantanol as a starting material, which undergoes nitration, followed by hydrolysis and esterification to produce the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Adamantanediol dimethacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

[3-(2-methylprop-2-enoyloxy)-1-adamantyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-11(2)15(19)21-17-6-13-5-14(7-17)9-18(8-13,10-17)22-16(20)12(3)4/h13-14H,1,3,5-10H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZDPKCUTBVCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122066-43-7
Record name 3-[(2-methylprop-2-enoyl)oxy]adamantan-1-yl 2-methylprop-2-enoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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